molecular formula C9H11ClN2O3 B11558913 1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol

1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol

Cat. No.: B11558913
M. Wt: 230.65 g/mol
InChI Key: XVONMMVMTMGHJV-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol is an organic compound with the molecular formula C9H11ClN2O3 It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an amino group and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol typically involves the reaction of 4-chloro-2-nitroaniline with an appropriate propanol derivative under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amino group of the aniline derivative attacks the electrophilic carbon of the propanol derivative, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Chloro-4-nitrophenyl)amino]propan-1-ol: Similar structure but with different positioning of the chloro and nitro groups.

    4-Chloro-2-nitroaniline: Lacks the propanol moiety but shares the chloro and nitro-substituted phenyl ring.

Uniqueness

1-[(4-Chloro-2-nitrophenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

1-(4-chloro-2-nitroanilino)propan-2-ol

InChI

InChI=1S/C9H11ClN2O3/c1-6(13)5-11-8-3-2-7(10)4-9(8)12(14)15/h2-4,6,11,13H,5H2,1H3

InChI Key

XVONMMVMTMGHJV-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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